molecular formula C19H15FOS B8091099 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde

Cat. No.: B8091099
M. Wt: 310.4 g/mol
InChI Key: LOKPGTJFSCIMST-UHFFFAOYSA-N
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Description

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde is a complex organic compound that features a thiophene ring substituted with a 4-fluorophenyl group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzoic acid.

    Reduction: 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its thiophene ring, fluorophenyl group, and benzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPGTJFSCIMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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